![molecular formula C25H40KO8 B561504 5A-ANDROSTANE-3A 17B-DIOL 17-D- CAS No. 102029-79-8](/img/structure/B561504.png)
5A-ANDROSTANE-3A 17B-DIOL 17-D-
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Overview
Description
5A-ANDROSTANE-3A 17B-DIOL 17-D-, also known as 5α-Androstane-3α, 17β-diol, is a C19 steroid . It is an endogenous weak androgen and estrogen steroid hormone and intermediate in the biosynthesis of testosterone from dehydroepiandrosterone (DHEA) . It is produced mainly as a metabolite of testosterone and dihydrotestosterone (DHT), largely in target peripheral tissues such as the skin, especially around hair follicles .
Synthesis Analysis
The synthesis of 5A-ANDROSTANE-3A 17B-DIOL 17-D- involves the conversion of the 3-oxo-4-ene structure into 5α-reductase products . This process is facilitated by 5α-reductase from Treponema denticola, which is expressed in a major AD-producing strain . The conversion is increased from 67.9% to 86.4% in the cofactor recycling system .Molecular Structure Analysis
The molecular formula of 5A-ANDROSTANE-3A 17B-DIOL 17-D- is C19H32O2 . It is a naturally occurring androstane steroid and a structural analogue of DHT (5α-androstan-17β-ol-3-one) .Chemical Reactions Analysis
As a metabolite of testosterone and DHT, 5A-ANDROSTANE-3A 17B-DIOL 17-D- is produced in target peripheral tissues such as the skin, especially around hair follicles . It is also a major metabolite of testosterone with androgenic activity .Physical And Chemical Properties Analysis
The molecular weight of 5A-ANDROSTANE-3A 17B-DIOL 17-D- is 292.4562 . More detailed physical and chemical properties may be found in specialized databases .Mechanism of Action
5A-ANDROSTANE-3A 17B-DIOL 17-D- has been implicated as a regulator of gonadotropin secretion . It exerts a potent inhibition of prostate cancer cell migration through the activation of the estrogen receptor β (ERβ) signaling . It also induces the expression of E-cadherin, a protein known to be capable of blocking metastasis formation in breast and prostate cancer cells .
Safety and Hazards
Future Directions
The estrogenic effect of testosterone derivatives, including 5A-ANDROSTANE-3A 17B-DIOL 17-D-, results in the inhibition of cell migration and may be protective against prostate cancer invasion and metastasis . This suggests potential future directions for research into the treatment of prostate cancer .
properties
CAS RN |
102029-79-8 |
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Molecular Formula |
C25H40KO8 |
Molecular Weight |
507.685 |
InChI |
InChI=1S/C25H40O8.K/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31;/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31); |
InChI Key |
XFCUSEZEEZOSET-UHFFFAOYSA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O.[K] |
Origin of Product |
United States |
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